3-(3,3-Difluorocyclobutyl)propanenitrile

Description

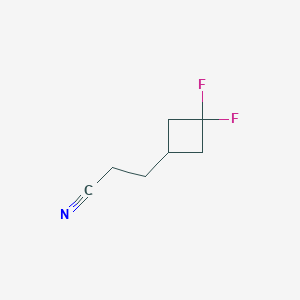

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9F2N |

|---|---|

Molecular Weight |

145.15 g/mol |

IUPAC Name |

3-(3,3-difluorocyclobutyl)propanenitrile |

InChI |

InChI=1S/C7H9F2N/c8-7(9)4-6(5-7)2-1-3-10/h6H,1-2,4-5H2 |

InChI Key |

CCQWSNXXEKJHCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 3,3 Difluorocyclobutyl Propanenitrile and Analogues

Established Synthetic Routes to 3-(3,3-Difluorocyclobutyl)propanenitrile

A logical synthetic sequence to obtain this compound would likely proceed through the key intermediate, 2-(3,3-difluorocyclobutyl)acetaldehyde (B1459420). The existence of this aldehyde is supported by its commercial availability and CAS number (1374657-08-5) google.comcalvin.edu. From this aldehyde, the propanenitrile side chain can be introduced via a one-carbon homologation using a Wittig-type reaction, specifically the Horner-Wadsworth-Emmons (HWE) reaction with a cyanophosphonate reagent, followed by reduction of the resulting α,β-unsaturated nitrile.

Construction of the 3,3-Difluorocyclobutyl Core Structure

The synthesis of the 3,3-difluorocyclobutyl moiety is a critical aspect of preparing the target compound. Several strategies have been developed to introduce the gem-difluoro motif into a four-membered ring system.

Deoxofluorination Approaches for Gem-Difluorocyclobutanes

Deoxofluorination of a corresponding cyclobutanone (B123998) is a primary and widely used method for the synthesis of gem-difluorocyclobutanes researchgate.netgoogle.com. This transformation is typically achieved using specialized fluorinating agents.

A common and effective reagent for this purpose is diethylaminosulfur trifluoride (DAST). In a reported synthesis of 3,3-difluorocyclobutane carboxylic acid, 3-oxocyclobutane carbonitrile is treated with DAST to efficiently convert the ketone into the desired difluoride nih.gov. Other fluorinating agents, such as sulfur tetrafluoride (SF₄), can also be employed, although DAST is often preferred for its milder reaction conditions.

| Starting Material | Fluorinating Agent | Product | Yield | Reference |

| 3-Oxocyclobutane carbonitrile | Diethylaminosulfur trifluoride (DAST) | 3,3-Difluorocyclobutane carbonitrile | Good | nih.gov |

| Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | Morph-DAST | Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 65% |

Cycloaddition Reactions in Difluorocyclobutane Formation

[2+2] Cycloaddition reactions represent a powerful tool for the construction of cyclobutane (B1203170) rings, including those bearing fluorine atoms google.comrsc.org. These reactions involve the combination of two unsaturated components to form a four-membered ring.

One notable example is the cycloaddition of 1,1-dichloro-2,2-difluoroethene with acrylonitrile (B1666552). This reaction directly furnishes a cyclobutane ring containing both fluorine and a nitrile group, which can be a precursor to 3,3-difluorocyclobutane carboxylic acid after hydrolysis and subsequent transformations nih.gov. The use of visible-light-induced photocatalysis has also emerged as a method to promote [2+2] cycloadditions for the synthesis of various cyclobutane structures beilstein-journals.org.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,1-Dichloro-2,2-difluoroethene | Acrylonitrile | 2,2-Dichloro-3,3-difluorocyclobutane-1-carbonitrile | nih.gov |

| Alkenes | Alkenes (photocycloaddition) | Substituted Cyclobutanes | beilstein-journals.org |

Strategies for Introducing Fluorine Atoms into Cyclobutyl Rings

Beyond the direct use of fluorinated building blocks in cycloadditions, fluorine atoms can be introduced into a pre-existing cyclobutane ring. As discussed in the deoxofluorination section, the conversion of a ketone to a gem-difluoro group is a primary strategy.

Another approach involves the use of electrophilic fluorinating agents, although this is more common for aromatic systems calvin.edu. For aliphatic rings like cyclobutane, the transformation of other functional groups is more prevalent. For instance, the synthesis of 3-fluorocyclobutylamines has been achieved from 3-oxocyclobutane carboxylic acid, where the fluorine is introduced via fluorination of a hydroxy intermediate.

Multi-Component Reactions for Cyclobutane Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules, including cyclobutane derivatives. The Ugi and Passerini reactions, which are isonitrile-based MCRs, have been explored with cyclobutanone as a reactant. These reactions allow for the rapid assembly of substituted cyclobutane scaffolds. While not directly leading to the 3,3-difluoro derivative, these methods highlight the versatility of cyclobutanones in convergent synthetic strategies.

Introduction and Functionalization of the Propanenitrile Side Chain

Once the 3,3-difluorocyclobutyl core is established, the next critical phase is the introduction and manipulation of the propanenitrile side chain. A likely precursor for this is 2-(3,3-difluorocyclobutyl)acetaldehyde.

A highly effective method for converting an aldehyde to an α,β-unsaturated nitrile is the Horner-Wadsworth-Emmons (HWE) reaction beilstein-journals.org. This reaction involves the use of a stabilized phosphonate (B1237965) ylide, such as diethyl cyanomethylphosphonate. The reaction of 2-(3,3-difluorocyclobutyl)acetaldehyde with the carbanion of diethyl cyanomethylphosphonate would yield 3-(3,3-difluorocyclobutyl)acrylonitrile.

The final step would be the selective reduction of the carbon-carbon double bond of the acrylonitrile derivative to afford the target molecule, this compound. This reduction can typically be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Care must be taken to avoid reduction of the nitrile group.

An alternative approach for the introduction of the side chain could involve a Knoevenagel condensation of 2-(3,3-difluorocyclobutyl)acetaldehyde with malononitrile (B47326), followed by selective monodecarboxylation of the resulting dinitrile adduct calvin.edu. Another potential, though less direct, route could involve the conversion of 3,3-difluorocyclobutane carboxylic acid to the corresponding alcohol, which could then be converted to a leaving group (e.g., a tosylate) and displaced by a cyanide anion, followed by chain extension.

| Precursor | Reagent(s) | Intermediate | Final Product | Reaction Type |

| 2-(3,3-Difluorocyclobutyl)acetaldehyde | Diethyl cyanomethylphosphonate, Base | 3-(3,3-Difluorocyclobutyl)acrylonitrile | This compound | Horner-Wadsworth-Emmons Olefination, Reduction |

| 2-(3,3-Difluorocyclobutyl)acetaldehyde | Malononitrile, Base | 2-((3,3-Difluorocyclobutyl)methylene)malononitrile | This compound | Knoevenagel Condensation, Decarboxylation |

Nitrile Synthesis via Oxidation, Rearrangement, or Dehydration

The introduction of a nitrile functional group is a cornerstone of organic synthesis, with numerous methods available. nih.govnih.gov

One of the most common methods for synthesizing nitriles is through the dehydration of amides . This transformation can be achieved using a variety of dehydrating agents, such as phosphorus(V) oxide (P₄O₁₀), trifluoroacetic anhydride, or oxalyl chloride. nih.govlibretexts.org For the synthesis of this compound, a plausible precursor would be 3-(3,3-difluorocyclobutyl)propanamide, which upon treatment with a suitable dehydrating agent would yield the target nitrile.

Another versatile method is the oxidation of primary amines . Reagents like trichloroisocyanuric acid in the presence of TEMPO can efficiently convert primary amines to nitriles. nih.gov In the context of the target molecule, 3-(3,3-difluorocyclobutyl)propan-1-amine could be oxidized to afford this compound.

The Schmidt reaction , which involves the reaction of an aldehyde with sodium azide (B81097) in the presence of a strong acid like trifluoromethanesulfonic acid, offers a direct route to nitriles from aldehydes. nih.gov This could be applied to 3-(3,3-difluorocyclobutyl)propanal (B6158645) to yield the desired product.

Finally, rearrangement reactions , such as the Beckmann rearrangement of ketoximes or the Hofmann rearrangement of primary amides, can also be employed to generate nitriles, although these are less direct for the specific target compound.

Catalytic Reduction of Acrylonitrile Derivatives

The catalytic reduction of an appropriately substituted acrylonitrile derivative presents a direct route to this compound. A potential precursor for this approach would be 3-(3,3-difluorocyclobutyl)acrylonitrile. The double bond of this α,β-unsaturated nitrile can be selectively reduced to the corresponding saturated nitrile.

Catalytic hydrogenation is a common method for this transformation. The choice of catalyst is crucial to avoid the reduction of the nitrile group itself. Catalysts such as palladium on carbon (Pd/C) are often effective for the selective reduction of carbon-carbon double bonds in the presence of a nitrile. researchgate.net For instance, the selective reduction of the carbon-carbon double bond of aryl acrylonitriles using Pd/C and hydrogen has been demonstrated to produce substituted phenylacetonitriles in high yields. researchgate.net

Alternatively, chemical reducing agents can be employed. For example, sodium borohydride (B1222165) in the presence of a cobalt chloride catalyst has been used to reduce the double bond of unsaturated nitriles while leaving the cyano group intact. youtube.com

The key challenge in this approach lies in the synthesis of the starting material, 3-(3,3-difluorocyclobutyl)acrylonitrile. This could potentially be achieved through a Knoevenagel condensation of 3,3-difluorocyclobutanecarbaldehyde with acetonitrile (B52724) or a Wittig-type reaction.

Alkylation and Substitution Reactions for Nitrile Chain Extension

A highly convergent and practical approach to this compound involves the alkylation of a nitrile with a suitable electrophile containing the 3,3-difluorocyclobutyl moiety.

One of the most direct methods is the alkylation of acetonitrile . The anion of acetonitrile, generated by a strong base such as lithium diisopropylamide (LDA), can act as a nucleophile and react with an electrophile like 1-(bromomethyl)-3,3-difluorocyclobutane. nih.govsigmaaldrich.comambeed.comsynblock.com This substitution reaction would directly form the carbon-carbon bond between the cyclobutane ring and the propanenitrile chain. The required starting material, 1-(bromomethyl)-3,3-difluorocyclobutane, is commercially available. sigmaaldrich.comambeed.comsynblock.com

Another common strategy is the alkylation of malononitrile . The acidic methylene (B1212753) protons of malononitrile can be easily removed by a base, and the resulting carbanion can be alkylated with 1-(bromomethyl)-3,3-difluorocyclobutane. The resulting dinitrile can then be selectively hydrolyzed and decarboxylated to yield the target propanenitrile.

The reaction of a metal cyanide, such as sodium or potassium cyanide, with a suitable alkyl halide is a classic method for nitrile synthesis. libretexts.org In this case, a three-carbon chain with a leaving group at one end and the difluorocyclobutyl group at the other, such as 1-bromo-3-(3,3-difluorocyclobutyl)propane, could be reacted with a cyanide salt to produce the target molecule.

Friedel-Crafts Reaction Applications in Propanenitrile Synthesis

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to aromatic rings. researchgate.net While typically associated with aromatic compounds, analogous reactions involving activated C-H bonds or strained rings can be envisioned, though direct application to the synthesis of this compound is not straightforward and lacks specific literature precedent.

A hypothetical Friedel-Crafts acylation could involve the reaction of a cyclobutane-containing substrate with an acyl halide possessing a nitrile functionality, or a precursor to it, in the presence of a Lewis acid catalyst. However, the high reactivity of nitriles towards Lewis acids and the potential for ring-opening or rearrangement of the strained cyclobutane ring under harsh Friedel-Crafts conditions present significant challenges. researchgate.net

More plausibly, intramolecular Friedel-Crafts reactions could be used to construct a cyclobutane ring fused to another ring system, which could then be further functionalized. ambeed.com For instance, a substrate containing a phenyl group and a suitably positioned propanenitrile chain with a leaving group could undergo intramolecular alkylation to form a tetralin system, but this is not directly applicable to the synthesis of the isolated difluorocyclobutyl ring.

Given the limitations and the availability of more direct methods, Friedel-Crafts reactions are not the primary choice for the synthesis of this compound.

Strategies for Convergent and Divergent Synthesis of Complex Difluorocyclobutyl-Propanenitrile Architectures

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a library of structurally related compounds. reddit.com A common intermediate such as ethyl 3,3-difluorocyclobutanecarboxylate can be used to generate a variety of functionalized building blocks, including alcohols, amines, and aldehydes. researchgate.net These can then be used to synthesize a range of this compound analogues with different substitution patterns on the cyclobutane ring or the nitrile chain. For instance, the common intermediate could be converted to 3,3-difluorocyclobutanol, which could then be transformed into the corresponding bromide and used in an alkylation reaction with a nitrile.

Scalability Considerations and Multigram Synthesis Approaches

The ability to scale up a synthesis to the multigram level is a critical consideration for practical applications. Several of the discussed synthetic routes have the potential for multigram synthesis.

The synthesis of 3,3-difluorocyclobutyl-substituted building blocks on a multigram scale has been reported. researchgate.net For example, ethyl 3,3-difluorocyclobutanecarboxylate can be prepared in significant quantities and serves as a versatile intermediate for various functionalized derivatives. researchgate.net This suggests that the starting materials for a convergent synthesis of the target molecule can be produced on a large scale.

Nitrile synthesis via the dehydration of amides is also generally scalable. The use of common and relatively inexpensive dehydrating agents makes this an attractive option for large-scale production. nih.gov Similarly, the reduction of nitriles can be performed on a larger scale, with catalytic hydrogenation being a particularly suitable method for industrial applications due to its efficiency and atom economy. nih.govorganic-chemistry.org

Alkylation reactions, such as the reaction of acetonitrile with an alkyl halide, are also amenable to scale-up, provided that safety precautions for handling strong bases and reactive intermediates are in place. nih.gov

Stereoselective Synthesis and Chiral Induction in Difluorocyclobutylpropanenitrile Systems

The introduction of chirality into the this compound scaffold can be achieved through several stereoselective synthetic strategies. If a substituent is present on the cyclobutane ring or the propanenitrile chain, a stereocenter can be created.

Stereoselective reduction of a prochiral ketone is a common method for introducing a chiral center. For instance, if the synthesis proceeds through an intermediate such as 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile, the stereoselective reduction of the ketone would yield a chiral alcohol. This alcohol could then be converted to the target nitrile. The stereoselectivity of hydride reductions of 3-substituted cyclobutanones has been shown to be high, often favoring the cis isomer. nih.gov The use of chiral reducing agents or catalysts, such as those based on ruthenium-BINAP systems, can lead to high enantioselectivity in the reduction of β-keto esters and related compounds. nih.gov

Chiral induction involves the use of a chiral auxiliary or catalyst to control the stereochemical outcome of a reaction. mdpi.comrsc.orgnih.gov For example, a chiral base could be used to deprotonate acetonitrile, and the resulting chiral enolate could react with an electrophile to form a chiral product. Alternatively, a chiral catalyst could be used in a Michael addition reaction to a substituted acrylonitrile, establishing a chiral center.

The use of a chiral pool is another strategy, where a readily available enantiomerically pure starting material is used. For the synthesis of a chiral this compound analogue, one could start from a chiral cyclobutane derivative.

The development of stereoselective methods for the synthesis of chiral difluoromethylated compounds is an active area of research, and these methods could potentially be adapted for the synthesis of chiral this compound systems. researchgate.net

Spectroscopic Characterization of 3 3,3 Difluorocyclobutyl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified NMR data for 3-(3,3-Difluorocyclobutyl)propanenitrile is not available in the public domain. The following sections represent a theoretical analysis of the expected signals based on the compound's structure.

No experimental data found.

No experimental data found.

No experimental data found.

No experimental data found.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental data found.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

No experimental data found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is characteristic of the specific electronic transition.

For this compound, the primary chromophore susceptible to UV absorption is the nitrile group (-C≡N). Aliphatic nitriles typically exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the lone pair of electrons on the nitrogen atom. The presence of the difluorocyclobutyl group is not expected to introduce significant chromophores that absorb in the typical UV-Vis range (200-800 nm), as C-C and C-H single bonds require higher energy (vacuum UV) for excitation. The fluorine atoms, with their lone pairs, may have a minor electronic influence but are not part of a conjugated system that would lead to strong absorptions.

The UV-Vis spectrum of this compound would likely be recorded by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or hexane, and measuring the absorbance as a function of wavelength. The key parameters obtained from the spectrum are the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Illustrative UV-Vis Spectral Data for this compound

| Parameter | Expected Value | Transition |

| λmax | ~160-170 nm | n → π* |

| Molar Absorptivity (ε) | Low | Forbidden transition |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations of a compound. Specific functional groups and structural features within a molecule absorb infrared radiation at characteristic frequencies, leading to vibrations such as stretching and bending. These absorption patterns provide a molecular fingerprint, allowing for the identification of the compound and its structural components.

In the analysis of this compound, FTIR spectroscopy would reveal key vibrational modes. The most prominent and diagnostically useful band would be from the stretching vibration of the nitrile group (-C≡N). This typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The presence of the difluorocyclobutyl ring would be confirmed by the C-F stretching vibrations, which are typically strong and found in the 1400-1000 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations from the cyclobutyl and propyl moieties would also be present in their characteristic regions.

Illustrative FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~2250 | Medium, Sharp | C≡N stretch (nitrile) |

| ~1465 | Medium | CH₂ bend (scissoring) |

| ~1200-1000 | Strong | C-F stretch |

Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, X-ray Diffraction)

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR spectroscopy. It also probes molecular vibrations but is based on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the C≡N stretching vibration would also be observable in the Raman spectrum, often with a strong intensity due to the high polarizability of the triple bond. The symmetric stretching and breathing modes of the cyclobutyl ring would also be expected to be Raman active. The C-F bonds, while showing strong absorption in the IR spectrum, may show weaker signals in the Raman spectrum. Computational studies on similar molecules like 3,5-difluorobenzonitrile (B1349092) have shown that C≡N stretching can be a significant contributor to a Raman active mode.

X-ray Diffraction

X-ray diffraction (XRD) is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern can be analyzed to determine the arrangement of atoms, bond lengths, and bond angles with high precision.

For this compound to be analyzed by single-crystal X-ray diffraction, it would first need to be crystallized. If suitable crystals can be grown, XRD analysis would provide definitive information about the conformation of the cyclobutyl ring, the orientation of the propanenitrile substituent, and the precise bond lengths and angles of the entire molecule. This technique could, for instance, confirm the puckering of the four-membered ring and the spatial relationship between the fluorine atoms and the nitrile group. While general principles of X-ray diffraction are well-established, specific crystallographic data for this compound are not currently available in the public domain.

Computational Chemistry Applications in the Study of 3 3,3 Difluorocyclobutyl Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons. These calculations provide a foundational understanding of the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. youtube.com For a molecule like 3-(3,3-difluorocyclobutyl)propanenitrile, DFT calculations can provide a detailed picture of its optimized geometry and electronic properties.

The geometry of the 3,3-difluorocyclobutane ring is a key feature. Computational studies on cyclobutane (B1203170) itself show that the ring is not planar but exists in a "puckered" or "butterfly" conformation to alleviate torsional strain. masterorganicchemistry.comdalalinstitute.com This puckering is characterized by a dihedral angle, and for cyclobutane, the barrier to inversion between the two equivalent puckered conformations is relatively low. nih.gov The introduction of two fluorine atoms at the 3-position significantly influences the ring's conformation. The high electronegativity of fluorine alters the electronic distribution and can affect the puckering angle and the barrier to inversion. fu-berlin.de

DFT calculations, often using functionals like B3LYP or ωB97XD combined with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformers of this compound. researchgate.netrsc.org The propanenitrile substituent can exist in different orientations relative to the cyclobutane ring, leading to various possible conformers. DFT calculations can map out the potential energy surface to identify the global minimum energy structure.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Substituted Cyclobutane

| Parameter | Illustrative Value |

| C-C (ring) bond length | 1.55 Å |

| C-F bond length | 1.38 Å |

| C-C-C (ring) angle | 88° |

| Ring Puckering Angle | 25° |

Note: These are illustrative values based on typical DFT calculations for substituted cyclobutanes and may not represent the exact values for this compound.

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on first principles without empirical parameterization, can also be used to study this compound. nih.gov Methods like Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate geometries and energies, often serving as a benchmark for DFT results. nist.gov However, their higher computational cost can make them less practical for larger systems or extensive conformational searches. Ab initio studies on fluorinated alkanes and cyclobutanes have provided valuable insights into the effects of fluorination on molecular structure and stability. numberanalytics.com

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but generally less accurate alternative. They can be useful for initial explorations of the potential energy surface or for studying very large systems where DFT or ab initio methods are computationally prohibitive.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various spectroscopic data, which are crucial for the characterization of new compounds.

For this compound, computational chemistry can predict key spectroscopic features:

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. ucl.ac.ukmodgraph.co.uk The predicted shifts can aid in the assignment of experimental spectra and provide confidence in the determined structure. The unique chemical environment of the fluorine atoms and the protons and carbons of the cyclobutane ring and the propanenitrile chain would lead to a characteristic set of chemical shifts. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding IR intensities can be computed. nist.gov These calculations help in assigning the observed peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C-F stretches, C-H stretches, and the characteristic C≡N stretch of the nitrile group. numberanalytics.com

Table 2: Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Illustrative Frequency (cm⁻¹) |

| C≡N stretch | ~2250 |

| C-F stretch | ~1100-1300 |

| C-H stretch | ~2900-3000 |

| Ring Puckering | Low frequency region |

Note: These are illustrative values and the actual frequencies for this compound would need to be specifically calculated.

Mechanistic Insights from Computational Modeling

Computational chemistry provides a powerful platform to investigate the mechanisms of chemical reactions, allowing for the study of transient species like transition states and intermediates that are often difficult to observe experimentally.

Characterization of Transition States and Intermediates

For reactions involving this compound, such as the hydrolysis of the nitrile group or nucleophilic substitution at the cyclobutane ring, computational methods can be used to locate and characterize the structures of transition states and any intermediates. youtube.com A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the molecule as it transforms from reactant to product. youtube.com For instance, in the hydrolysis of the nitrile, the transition state for the initial nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon can be modeled. pressbooks.pub Similarly, for a substitution reaction on the cyclobutane ring, the transition state would reveal the geometry of the incoming and outgoing groups. youtube.comucalgary.ca

Reaction Coordinate Analysis and Energy Profile Calculations

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located, a reaction coordinate can be traced to map the entire energy profile of the reaction. youtube.com This profile shows the energy changes that occur as the reaction progresses and allows for the calculation of the activation energy, which is a key determinant of the reaction rate. By analyzing the reaction coordinate, one can understand the sequence of bond-breaking and bond-forming events that constitute the reaction mechanism. For example, in a nucleophilic substitution reaction, the energy profile would show whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. youtube.comyoutube.com The influence of the difluorocyclobutyl group on the reactivity of the nitrile can be quantitatively assessed by comparing the calculated activation energies with those of related, non-fluorinated compounds.

Conformational Analysis and Stereochemical Prediction

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies. This is crucial for predicting the most likely shapes the molecule will adopt and how it might interact with other molecules.

The presence of the 3,3-difluorocyclobutyl ring introduces significant conformational constraints. The puckering of the four-membered ring, combined with the rotation around the C-C single bonds of the propanenitrile side chain, gives rise to a complex potential energy surface with several possible local minima.

Key Research Findings:

While specific research dedicated solely to the conformational analysis of this compound is not extensively documented in publicly available literature, general principles of computational chemistry allow for a theoretical examination. Studies on similar fluorinated alkanes and cyclobutane derivatives provide a framework for understanding the conformational preferences. For instance, research on 1,3-difluorinated alkanes highlights the profound impact of fluorine substitution on molecular conformation, with a significant dependence on the polarity of the medium. soton.ac.uk The gauche effect, an exception to the general rule of steric hindrance, is often observed in fluorinated systems, where the gauche conformer is more stable than the anti conformer.

Computational methods such as ab initio calculations and Density Functional Theory (DFT) are typically employed to perform a conformational search. These methods can calculate the electronic energy of different geometric arrangements of the molecule to identify the most stable conformers.

A hypothetical conformational analysis would involve:

Ring Puckering: The cyclobutane ring is not planar and can exist in a puckered conformation. The presence of the gem-difluoro group influences the degree and nature of this puckering.

Side Chain Rotation: The rotational barriers around the C-C bonds connecting the cyclobutyl ring to the propanenitrile group would be calculated to identify stable rotamers.

Dihedral Angle Analysis: Key dihedral angles would be systematically varied to map out the potential energy surface and locate the energy minima corresponding to stable conformers.

The results of such an analysis would typically be presented in a table summarizing the relative energies and key geometric parameters of the identified conformers.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound over time. Unlike static conformational analysis, MD simulations provide a trajectory of the molecule's motion by solving Newton's equations of motion for the system of atoms.

Applications in Studying Dynamic Behavior:

MD simulations can be used to investigate a range of dynamic properties, including:

Conformational Transitions: Observing the transitions between different stable conformers and calculating the free energy barriers for these changes.

Solvent Effects: Simulating the molecule in a solvent box to understand how interactions with solvent molecules influence its conformation and dynamics.

Vibrational Spectra: The trajectory from an MD simulation can be used to calculate the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectra.

Detailed Research Findings:

Specific molecular dynamics simulation studies on this compound are not readily found in the public domain. However, the methodology is well-established. A typical MD simulation protocol would involve:

System Setup: A starting conformation of the molecule, often the lowest energy conformer identified from conformational analysis, is placed in a simulation box. The box is then typically filled with a chosen solvent, such as water, to mimic solution conditions.

Force Field Selection: A suitable force field, which is a set of parameters describing the potential energy of the system, is chosen. For a fluorinated organic molecule, a force field that accurately describes the interactions of fluorine atoms is essential.

Simulation Production: The simulation is run for a specified length of time (from nanoseconds to microseconds), during which the positions and velocities of all atoms are recorded at regular intervals.

Trajectory Analysis: The resulting trajectory is then analyzed to extract information about the molecule's dynamic behavior. This can include monitoring changes in dihedral angles, root-mean-square deviation (RMSD) from a reference structure, and the formation and breaking of intramolecular hydrogen bonds, if applicable.

While direct research is limited, studies on related systems, such as the simulation of fluorescent dyes in lipid bilayers, demonstrate the power of MD in revealing atomistic-level insights into molecular dynamics. rsc.org These simulations can elucidate how a molecule orients and moves within its environment. rsc.org

The data from MD simulations can provide a deeper understanding of the macroscopic properties of this compound by linking them to its microscopic behavior.

Synthetic Applications and Derivatization of 3 3,3 Difluorocyclobutyl Propanenitrile As a Chemical Building Block

Incorporation into Novel Fluorinated Molecular Architectures

The 3-(3,3-difluorocyclobutyl)propanenitrile scaffold serves as a valuable starting material for the creation of more elaborate fluorinated molecules. Its bifunctional nature, possessing both a nitrile group and a difluorocyclobutyl ring, allows for a wide range of chemical transformations. Researchers have leveraged this to build complex structures that are otherwise difficult to access.

The development of synthetic routes to various 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acids, amines, and alcohols, highlights the foundational role of nitrile-containing precursors. researchgate.net While direct studies on this compound are not extensively detailed in publicly available literature, the general strategies for derivatizing related cyclobutane (B1203170) systems underscore its potential. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones, each pathway leading to a new class of fluorinated compounds.

Precursor for Complex Heterocyclic Systems

The nitrile functionality in this compound is a key handle for the synthesis of various nitrogen-containing heterocycles. Nitriles are well-established precursors for the construction of rings such as pyridines, pyrimidines, and imidazoles through condensation and cyclization reactions.

For instance, the Ritter reaction, which involves the reaction of a nitrile with a carbocation, is a powerful method for generating N-substituted amides, which can then be cyclized to form oxazolines and other heterocycles. chemicalbook.com While specific examples employing this compound are not prominently documented, the known reactivity of nitriles suggests its applicability in such transformations. Furthermore, 1,3-dipolar cycloaddition reactions involving nitriles can lead to the formation of five-membered heterocyclic rings. nih.gov The presence of the difluorocyclobutyl group in these heterocyclic systems is of particular interest for modulating their physicochemical and biological properties.

Development of Advanced Fluorinated Cyclobutane Derivatives

The 3,3-difluorocyclobutyl moiety is a bioisostere for various functional groups, including gem-dimethyl and carbonyl groups, making it a valuable component in drug design. The development of methods to synthesize a variety of functionalized difluorocyclobutanes is therefore an active area of research. researchgate.net

Starting from this compound, a range of advanced derivatives can be envisioned. For example, reduction of the nitrile would yield 3-(3,3-difluorocyclobutyl)propan-1-amine, a key intermediate for the synthesis of amides, sulfonamides, and other amine derivatives. Hydrolysis would provide 3-(3,3-difluorocyclobutyl)propanoic acid, which can be used in peptide synthesis or as a building block for polyesters and other polymers. The versatility of the nitrile group allows for its conversion into a wide array of functional groups, thereby expanding the library of available fluorinated cyclobutane derivatives.

Utility in the Construction of Aliphatic and Aromatic Scaffolds

The this compound unit can be incorporated into both aliphatic and aromatic structures to create novel chemical entities. The cyclobutane ring provides a rigid, three-dimensional element, while the propylnitrile chain offers flexibility and a reactive handle for further elaboration.

Future Research Directions and Unexplored Chemical Space

Exploration of Novel Synthetic Pathways and Reagent Development

The synthesis of 3,3-difluorocyclobutyl-substituted building blocks has been approached through several methods, often starting from intermediates like ethyl 3,3-difluorocyclobutanecarboxylate or 3,3-difluorocyclobutanone (B595554). thieme-connect.com An approach for multigram synthesis of various C4/C5 3,3-difluorocyclobutyl-substituted compounds has been described, highlighting the utility of ethyl 3,3-difluorocyclobutanecarboxylate as a common precursor. thieme-connect.com For certain derivatives like the corresponding alcohol or ketone, an alternative pathway involving dichloroketene (B1203229) and a vinyl ether is suggested. thieme-connect.com

Future research could focus on developing more direct and efficient routes to 3-(3,3-difluorocyclobutyl)propanenitrile. One potential avenue is the migratory gem-difluorination of specifically designed methylenecyclopropanes, a strategy that has been successful for synthesizing 2-aryl-substituted gem-difluorocyclobutanes. researchgate.net Another innovative approach could involve the use of organolanthanum reagents, which have been shown to be crucial for the addition of carbon nucleophiles to 3,3-difluorocyclobutanone while preventing undesirable side reactions like HF elimination. nih.gov The development of novel fluorinating agents or catalysts that can introduce the gem-difluoro motif onto a pre-existing cyclobutane (B1203170) ring bearing the propanenitrile side chain represents a significant but rewarding challenge.

Further exploration could adapt existing methods for synthesizing functionalized cyclobutanes, such as the double-alkylation of a phenylacetic acid dianion with epichlorohydrin, to create precursors suitable for conversion to the target nitrile. acs.org

Investigation of Undiscovered Reactivity and Transformation Mechanisms

The reactivity of this compound is dictated by its two primary functional components: the nitrile group and the gem-difluorocyclobutane ring. The nitrile group is a versatile functional handle that can undergo a variety of transformations. libretexts.orgnumberanalytics.com Standard reactions include hydrolysis to carboxylic acids or amides, reduction to primary amines using reagents like lithium aluminum hydride, and addition of organometallic reagents to form ketones. libretexts.orgchemistrysteps.comfiveable.meyoutube.com

The unexplored reactivity lies in the interplay between the nitrile and the fluorinated ring. For instance, intramolecular reactions could be designed where the nitrile or its derivatives interact with the cyclobutane ring, potentially leading to novel bicyclic or spirocyclic structures. The gem-difluoro group enhances the metabolic stability of adjacent bonds and can act as a bioisostere for a carbonyl group, a feature that could be exploited in medicinal chemistry. nih.gov The reactivity of the C-F bonds themselves, while generally robust, could be activated under specific catalytic conditions. For example, I(I)/I(III) catalysis has been used to generate gem-difluorinated tetralins from cyclobutanol (B46151) precursors through a cascade involving C-F bond activation. nih.gov Investigating similar catalytic systems could uncover novel ring-expansion or rearrangement pathways for this compound.

Furthermore, the reactivity of the cyclobutane ring itself, known for its strain, could be harnessed. Ring-opening reactions, analogous to those seen with gem-difluorocyclopropanes, could be explored to generate functionalized, fluorinated acyclic chains. researchgate.net

| Reactant/Condition | Functional Group Targeted | Potential Product | Reference |

|---|---|---|---|

| H3O+ / Heat | Nitrile | 3-(3,3-Difluorocyclobutyl)propanoic acid | libretexts.orgnumberanalytics.com |

| LiAlH4 then H2O | Nitrile | 3-(3,3-Difluorocyclobutyl)propan-1-amine | chemistrysteps.comfiveable.me |

| R-MgBr then H3O+ | Nitrile | 1-(3,3-Difluorocyclobutyl)alkan-2-one | libretexts.org |

| I(I)/I(III) Catalysis | C-F Bonds / Ring | Rearranged/Functionalized Scaffolds | nih.gov |

Advancement in Asymmetric Synthesis of Difluorocyclobutylpropanenitrile Derivatives

Introducing chirality to the this compound scaffold would significantly enhance its value as a building block for pharmaceuticals and agrochemicals. As the existing gem-difluoro group resides on a prochiral center, future research can target the asymmetric synthesis of derivatives with stereocenters on the cyclobutane ring.

Several strategies for the stereocontrolled synthesis of cyclobutanes could be adapted. researchgate.netmdpi.com These include enantioselective [2+2] cycloadditions, desymmetrization of prochiral cyclobutane derivatives, and biocatalytic resolutions. researchgate.netmdpi.com A promising approach involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, which yields chiral gem-difluorinated α-boryl cyclobutanes with excellent enantioselectivity. researchgate.net These borylated intermediates are versatile and could be elaborated to introduce the propanenitrile side chain.

Another powerful technique is chiral phase-transfer catalysis, which has been successfully employed for the asymmetric synthesis of molecules with challenging quaternary stereocenters. nih.gov This could be applied to reactions forming the cyclobutane ring or to the functionalization of a pre-existing difluorocyclobutanone. The stereospecific ring contraction of readily accessible chiral pyrrolidines also presents a novel and powerful method for generating highly substituted chiral cyclobutanes. acs.orgnih.gov

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

Modern chemical synthesis increasingly emphasizes sustainable and efficient manufacturing processes. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The synthesis of strained ring systems like cyclobutanes often involves highly reactive intermediates or energetic conditions, making them ideal candidates for flow chemistry applications.

Continuous-flow processes have been developed for the synthesis of cyclobutenes via photochemical [2+2] cycloadditions using energy-efficient LED technology, followed by hydrogenation in a flow reactor to yield saturated cyclobutanes. thieme-connect.com Similarly, a two-step telescoped flow synthesis has been reported to produce cyclopropane (B1198618) aminoketones from 2-hydroxycyclobutanones, demonstrating the potential for multi-step sequences in continuous systems. rsc.org

Future work should focus on adapting the synthesis of this compound or its key precursors to a continuous-flow setup. This could involve the fluorination step, the introduction of the nitrile functionality, or the ring-forming reaction. Such an approach would not only improve the safety and efficiency of the synthesis but also align with the principles of green chemistry by potentially reducing solvent usage and energy consumption. youtube.com

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with highly reactive or unstable intermediates. | rsc.org |

| Scalability | Production can be easily scaled by extending the operation time rather than increasing reactor size. | thieme-connect.com |

| Energy Efficiency | Improved heat transfer and the use of modern technologies like LEDs can reduce energy consumption compared to batch methods. | rsc.orgthieme-connect.com |

| Reproducibility | Precise control over reaction parameters (temperature, pressure, stoichiometry) leads to higher reproducibility. | rsc.org |

Computational Design of New Reactions and Catalytic Systems

Computational chemistry provides powerful tools for accelerating the discovery and optimization of chemical reactions. In silico design and Density Functional Theory (DFT) calculations can be used to predict reaction outcomes, elucidate complex mechanisms, and design novel catalysts, thereby reducing the need for extensive empirical experimentation. mdpi.com

For this compound, computational methods can be applied to several key areas. DFT studies can help rationalize the regioselectivity of potential reactions, such as the ring-opening of the cyclobutane or cycloaddition reactions involving the nitrile group. researchgate.netmdpi.com This has been demonstrated in the study of [3+2] cycloaddition reactions and in understanding the unconventional regioselectivity in palladium-catalyzed reactions of gem-difluorocyclopropanes. researchgate.netmdpi.com

Furthermore, in silico methods are invaluable for designing new catalytic systems. mdpi.com This could involve screening potential organocatalysts or transition-metal catalysts for asymmetric syntheses or for activating the C-F bonds of the cyclobutane ring. By modeling the transition states of catalytic cycles, researchers can predict which catalysts will offer the highest efficiency and stereoselectivity, guiding synthetic efforts toward the most promising candidates. This approach has been applied to the design of catalysts for various transformations, including those relevant to the synthesis of bioactive molecules. researchgate.netrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.